5-amino-N,N,2-trimethylbenzamide
Overview
Description
5-amino-N,N,2-trimethylbenzamide, also known as Elastatinal, is a synthetic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.
Mechanism of Action
Target of Action
The primary target of 5-amino-N,N,2-trimethylbenzamide, also known as Trimethobenzamide, is the D2 receptor . This receptor plays a crucial role in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is involved in the control of nausea and vomiting .
Mode of Action
Trimethobenzamide acts as an antagonist of the D2 receptor . It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .
Biochemical Pathways
It is known that the compound’s action primarily involves thechemoreceptor trigger zone (CTZ) . This area in the medulla oblongata is responsible for inducing nausea and vomiting when stimulated. By acting on the D2 receptors in this zone, Trimethobenzamide can inhibit these emetic impulses .
Pharmacokinetics
The pharmacokinetic properties of Trimethobenzamide include its absorption, distribution, metabolism, and excretion (ADME). The compound has a relative bioavailability of 100% when administered in capsule form compared to solution . The compound’s half-life is approximately 7 to 9 hours , and it is excreted through urine (30-50%) and feces .
Result of Action
The primary result of Trimethobenzamide’s action is the prevention of nausea and vomiting . By acting as an antagonist of the D2 receptor in the CTZ, it inhibits the transmission of emetic impulses, thereby suppressing the urge to vomit .
Preparation Methods
The synthesis of 5-amino-N,N,2-trimethylbenzamide involves several steps. One common method includes the reaction of 2,4,6-trimethylaniline with acetic anhydride to form N,N,2,4,6-pentamethylbenzamide. This intermediate is then subjected to nitration using nitric acid to yield 5-nitro-N,N,2,4,6-pentamethylbenzamide. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .
Chemical Reactions Analysis
5-amino-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Scientific Research Applications
5-amino-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
5-amino-N,N,2-trimethylbenzamide can be compared with other similar compounds such as:
2-amino-N,N,5-trimethylbenzamide: This compound has a similar structure but differs in the position of the amino group.
Trimethobenzamide: Known for its antiemetic properties, trimethobenzamide has a different substitution pattern on the benzamide ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-N,N,2-trimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHNFFPYLDLPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303124 | |
Record name | 5-Amino-N,N,2-trimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130370-03-5 | |
Record name | 5-Amino-N,N,2-trimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130370-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N,N,2-trimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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